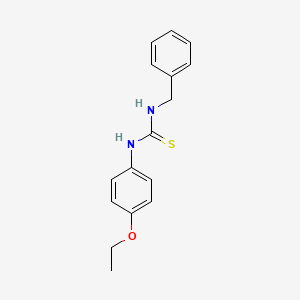

1-Benzyl-3-(4-ethoxyphenyl)thiourea

Description

Properties

IUPAC Name |

1-benzyl-3-(4-ethoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-2-19-15-10-8-14(9-11-15)18-16(20)17-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAJFBUQMRKKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351892 | |

| Record name | 1-benzyl-3-(4-ethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31979-38-1 | |

| Record name | 1-benzyl-3-(4-ethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzyl 3 4 Ethoxyphenyl Thiourea and Analogous Thiourea Derivatives

Contemporary Approaches in Thiourea (B124793) Synthesis

Modern synthetic chemistry offers several robust pathways for the construction of the thiourea backbone. These methods have evolved to improve efficiency, yield, and environmental compatibility.

Isothiocyanate-Mediated Condensation Reactions

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. nih.gov This reaction is highly efficient and proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. nih.gov The versatility of this method allows for the creation of a diverse library of thiourea derivatives by simply varying the amine and isothiocyanate starting materials.

For instance, the synthesis of 1-ethyl-3-benzyl thiourea is achieved by reacting benzylamine (B48309) with ethyl isothiocyanate. prepchem.com The reaction is often exothermic and can be carried out in a suitable solvent like benzene, with gentle heating to ensure completion. prepchem.com This approach is directly applicable to the synthesis of the target compound, 1-Benzyl-3-(4-ethoxyphenyl)thiourea, by reacting benzylamine with 4-ethoxyphenyl isothiocyanate. The reaction's atom economy is excellent, as the two starting materials combine directly without the formation of byproducts. nih.gov

Nucleophilic Addition–Elimination Mechanisms for Thiourea Formation

The formation of thiourea from an isothiocyanate and an amine is a classic example of a nucleophilic addition reaction. The mechanism is initiated by the lone pair of electrons on the amine's nitrogen atom attacking the electron-deficient carbon of the isothiocyanate's -N=C=S group. youtube.comyoutube.com This carbon is electrophilic due to the electronegativity of the adjacent nitrogen and sulfur atoms.

The initial attack forms a transient, zwitterionic intermediate. This is followed by a rapid proton transfer from the nitrogen atom of the original amine to the nitrogen atom of the original isothiocyanate, resulting in the stable, neutral thiourea product. Unlike nucleophilic addition-elimination reactions of acyl chlorides, where a leaving group like chloride is expelled, this reaction is a pure addition process. youtube.com The entire sequence is typically fast and irreversible, driving the reaction towards the formation of the thermodynamically stable thiourea.

Alternative methods for thiourea synthesis that do follow a nucleophilic addition-elimination pattern include the reaction of amines with dithiocarbamate (B8719985) salts. nih.govnih.gov In this process, a dithiocarbamate, formed from an amine and carbon disulfide, can be activated and then react with a second amine, eliminating a sulfur-containing leaving group. nih.gov

Multi-Component Reactions for Thiourea Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more reactants. nih.govresearchgate.net Several MCRs have been developed for the synthesis of thiourea scaffolds, offering advantages in terms of efficiency and sustainability. rsc.org

One notable MCR involves the reaction of an isocyanide, an amine, and elemental sulfur. researchgate.netorganic-chemistry.org This three-component reaction proceeds under mild conditions and produces thioureas in excellent yields. organic-chemistry.org Continuous-flow (CF) synthesis has been successfully applied to this MCR, using an aqueous polysulfide solution as a homogeneous and convenient source of sulfur. nih.govresearchgate.net This CF approach allows for precise control over reaction conditions, enhanced safety, and simplified product isolation, often by simple filtration without the need for chromatography. nih.govresearchgate.net Another approach involves the reaction of amines with carbon disulfide, which can generate symmetrical or unsymmetrical thioureas, sometimes without the need for additional reagents. organic-chemistry.orgnih.gov

Synthetic Strategies for 1-Benzyl-3-(4-ethoxyphenyl)thiourea

The synthesis of the specific target molecule, 1-Benzyl-3-(4-ethoxyphenyl)thiourea, can be efficiently achieved using the isothiocyanate-mediated condensation reaction, which is the most direct and widely applied method.

Optimized Reaction Conditions and Reagent Selection

The primary reagents for the synthesis are Benzylamine and 4-ethoxyphenyl isothiocyanate . The selection of appropriate reaction conditions is crucial for maximizing yield and purity. Based on analogous syntheses, several solvent and temperature combinations can be considered.

The reaction can be performed at room temperature or with gentle heating. Solvents such as ethanol, benzene, acetonitrile, or even water can be employed, with the choice often depending on the solubility of the reactants and the final product. prepchem.comorganic-chemistry.orgresearchgate.net An "on-water" synthesis is an attractive green alternative, often facilitating simple product isolation by filtration. organic-chemistry.org

Table 1: Potential Reaction Conditions for the Synthesis of 1-Benzyl-3-(4-ethoxyphenyl)thiourea

| Entry | Solvent | Temperature (°C) | Base/Catalyst | Typical Reaction Time | Reference for Analogy |

| 1 | Benzene | Reflux | None | 20-30 minutes | prepchem.com |

| 2 | Ethanol | Room Temp - Reflux | None | 1-4 hours | researchgate.net |

| 3 | Acetonitrile | 60-80 | None | 1-2 hours | researchgate.net |

| 4 | Water | 80 | None | 0.5-1 hour | researchgate.net |

The stoichiometry of the reactants is typically a 1:1 molar ratio. Using a slight excess of one reagent is generally not necessary given the high reactivity and efficiency of the amine-isothiocyanate reaction.

Yield Optimization and Purification Protocols

To optimize the yield, ensuring the purity of the starting materials, Benzylamine and 4-ethoxyphenyl isothiocyanate, is essential. The reaction should be monitored, for example by thin-layer chromatography (TLC), to determine completion. Driving the reaction to completion by adjusting the reaction time or temperature can maximize the conversion of starting materials. researchgate.net

Purification of the final product, 1-Benzyl-3-(4-ethoxyphenyl)thiourea, is often straightforward. Due to the crystalline nature of many thiourea derivatives, the product frequently precipitates from the reaction mixture upon completion or cooling. In such cases, purification can be achieved by simple vacuum filtration, followed by washing the solid with a cold solvent to remove any residual starting materials.

If the product does not precipitate or if impurities are present, recrystallization is a common and effective purification method. A solvent system such as ethanol/water is often suitable for this purpose. researchgate.net For more challenging purifications where impurities have similar solubility to the product, column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) mixture) can be employed to obtain the highly pure compound.

Chemo-Selective Synthesis of Thiourea Isomers and Derivatives

Chemo-selectivity is crucial in the synthesis of unsymmetrical thioureas like 1-Benzyl-3-(4-ethoxyphenyl)thiourea, where different substituents are attached to the nitrogen atoms. The most prevalent and effective method involves the reaction of an isothiocyanate with a primary amine. This reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.

The synthesis of the target compound, 1-Benzyl-3-(4-ethoxyphenyl)thiourea, would chemo-selectively combine 4-ethoxyphenyl isothiocyanate with benzylamine. This approach ensures that a single, desired unsymmetrical product is formed, preventing the formation of symmetrical side products.

Recent advancements have refined this process to enhance selectivity and efficiency:

On-Water Synthesis : Performing the reaction of isothiocyanates with amines "on-water" has been shown to be a facile, sustainable, and highly chemoselective method for producing unsymmetrical thioureas. This process often leads to simple product isolation through filtration, avoiding the use of toxic volatile organic compounds (VOCs).

Mechanochemical "Click" Chemistry : Solvent-free mechanochemical methods, such as ball milling, offer a quantitative and selective approach. The "click-coupling" reaction between an amine and an isothiocyanate can be achieved by grinding the reactants together, often resulting in yields of 99% or higher in a short time. This technique has been successfully used to synthesize a variety of aromatic and aliphatic di- and trisubstituted thioureas.

Condensation with Carbon Disulfide : An alternative chemo-selective route involves the condensation of an amine with carbon disulfide. This method typically forms a dithiocarbamate salt intermediate, which is then desulfurized in situ to yield the isothiocyanate. The isothiocyanate immediately reacts with another amine molecule present in the mixture to produce the thiourea. A simple condensation between amines and carbon disulfide in an aqueous medium has proven effective for creating both symmetrical and unsymmetrical thioureas.

These methods provide robust and selective pathways to a wide range of thiourea derivatives, allowing for precise control over the final molecular

Computational Chemistry and Molecular Modeling for 1 Benzyl 3 4 Ethoxyphenyl Thiourea and Thiourea Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure and reactivity)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. For thiourea (B124793) derivatives, DFT calculations, often employing basis sets like 6-311G(d,p) or B3LYP/6-31G(d,p), are instrumental in optimizing molecular geometries and predicting various electronic properties. mdpi.comsciensage.info These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate other quantum chemical parameters such as ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (µ), hardness (η), and softness (S). sciensage.infonih.gov These parameters are correlated with the biological activity of thiourea derivatives. sciensage.info For instance, a study on thiourea derivatives containing a thiazole (B1198619) moiety showed a strong correlation between these quantum chemical parameters and their antifungal activity. sciensage.info

The application of DFT extends to the interpretation of experimental spectroscopic data. Theoretical vibrational frequencies calculated using DFT can be compared with experimental FT-IR spectra to confirm the molecular structure. mdpi.comnih.gov Similarly, calculated NMR chemical shifts can aid in the assignment of protons and other nuclei in experimental NMR spectra. rsc.org Time-dependent DFT (TD-DFT) can be employed to interpret UV-Vis spectra by calculating electronic transition energies. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com This method is widely used in drug discovery to predict the activity of new, unsynthesized molecules and to optimize the structure of lead compounds to enhance their potency and reduce potential toxicity. farmaciajournal.comnih.gov

In the context of thiourea derivatives, QSAR studies have been successfully applied to predict various biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. farmaciajournal.comnih.gov The process involves generating a set of molecular descriptors for each compound in a training set. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others. scichemj.org

Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model, which takes the form of an equation relating the biological activity to a combination of the most relevant molecular descriptors. scichemj.org For example, a QSAR study on a series of thiourea derivatives with anticancer activity against liver cancer identified lipophilicity (LogP), certain bond lengths, and vibrational frequencies as key descriptors. scichemj.org Another study on N-benzoyl-N'-phenylthiourea derivatives found that lipophilic properties significantly influence their cytotoxic activity against MCF-7 breast cancer cells. ubaya.ac.idresearchgate.net

The predictive power of a QSAR model is evaluated using statistical parameters such as the correlation coefficient (R²), the root mean square error (RMCE), and the Fischer statistic (F). scichemj.org A robust and predictive QSAR model can then be used to screen virtual libraries of thiourea derivatives and prioritize the synthesis of the most promising candidates. farmaciajournal.com

| QSAR Model Application | Key Descriptors | Predicted Biological Activity | Reference |

| Anticancer (Liver) | Lipophilicity (LogP), Bond Lengths, Vibrational Frequency | Cytotoxicity | scichemj.org |

| Anticancer (Breast) | Lipophilicity (π) | Cytotoxicity against MCF-7 cells | ubaya.ac.idresearchgate.net |

| General Bioactivity | Mass, Polarizability, Electronegativity, van der Waals volume, logP | Anticancer activities | nih.gov |

| General Bioavailability | LogP | Oral and intestinal absorption | farmaciajournal.com |

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. fip.orgresearchgate.net This technique is crucial for understanding the molecular basis of drug action and for structure-based drug design. For thiourea derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern their binding affinity. nih.govmdpi.com

The process of molecular docking involves generating a three-dimensional structure of both the ligand (the thiourea derivative) and the receptor. The ligand is then placed in the binding site of the receptor in various conformations and orientations. A scoring function is used to evaluate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode. fip.org

Docking studies have revealed that thiourea derivatives can interact with their target receptors through a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com For example, in the case of antibacterial thiourea derivatives, docking studies have shown that they can bind to the active site of enzymes like DNA gyrase and topoisomerase IV, thereby inhibiting their function. nih.govmdpi.com The thiourea moiety itself is often involved in crucial hydrogen bonding interactions with the receptor.

The results of molecular docking simulations can provide valuable information for optimizing the structure of thiourea derivatives to improve their binding affinity and selectivity. For instance, by identifying the key amino acid residues involved in the binding, medicinal chemists can design new derivatives with substituents that can form additional favorable interactions with the receptor. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. nih.gov For 1-Benzyl-3-(4-ethoxyphenyl)thiourea and its derivatives, MD simulations provide valuable insights into their conformational flexibility, the stability of ligand-receptor complexes, and the influence of solvent molecules. nih.govacs.org

In an MD simulation, the atoms of the system are treated as classical particles, and their motion is governed by Newton's laws of motion. The forces acting on the atoms are calculated using a force field, which is a set of empirical potential energy functions that describe the interactions between atoms. By integrating the equations of motion, the trajectory of the system can be followed over time, typically on the nanosecond to microsecond timescale. nih.gov

When combined with molecular docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complexes. nih.gov By running an MD simulation of the complex in a solvent environment, it is possible to observe whether the ligand remains bound to the active site and to identify any changes in the binding mode over time. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms are often monitored to assess the stability of the complex. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy of the ligand to the receptor, providing a more accurate estimate of the binding affinity than docking scores alone. nih.govacs.org

Advanced Electronic Structure Analyses

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and intramolecular interactions within a molecule. wikipedia.org It provides a localized, "natural Lewis structure" representation of the electron density, which is often more intuitive than the delocalized molecular orbitals. wikipedia.org

For thiourea derivatives, NBO analysis can reveal important information about the distribution of electron density and the nature of the chemical bonds. rsc.org A key aspect of NBO analysis is the study of donor-acceptor interactions, which correspond to charge transfer from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. wikipedia.org The energy of these interactions, denoted as E(2), quantifies the strength of the delocalization.

In the context of 1-Benzyl-3-(4-ethoxyphenyl)thiourea, NBO analysis can be used to investigate the delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals of adjacent bonds. These delocalization effects can influence the geometry, stability, and reactivity of the molecule. For example, the delocalization of the nitrogen lone pair into the C=S π* orbital can contribute to the partial double bond character of the C-N bonds and affect the rotational barrier around these bonds. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.comavogadro.cc The MEP map is color-coded to indicate regions of different electrostatic potential. Typically, red colors represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. wolfram.com Green and yellow colors indicate regions of intermediate potential.

For 1-Benzyl-3-(4-ethoxyphenyl)thiourea and its derivatives, MEP analysis is a valuable tool for identifying the reactive sites of the molecule. nih.gov The MEP map can reveal the locations of the most electronegative atoms, such as the sulfur and oxygen atoms, which are expected to be the primary sites for hydrogen bonding and other electrostatic interactions with a receptor. researchgate.net For instance, the negative potential around the sulfur atom of the thiourea group indicates its role as a hydrogen bond acceptor. nih.govresearchgate.net

Conversely, the regions of positive potential, often found around the N-H protons, highlight their role as hydrogen bond donors. nih.gov By providing a visual representation of the charge distribution, MEP maps can aid in understanding the intermolecular interactions that drive biological activity and can guide the design of new derivatives with improved interaction profiles. researchgate.net

| Computational Method | Information Gained | Application to Thiourea Derivatives | References |

| Density Functional Theory (DFT) | Electronic structure, reactivity, optimized geometry, spectroscopic properties. | Predicting biological activity, interpreting experimental data. | mdpi.comsciensage.infonih.govrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Mathematical model relating structure to biological activity. | Predicting the activity of new derivatives, guiding lead optimization. | farmaciajournal.comnih.govscichemj.orgubaya.ac.idresearchgate.net |

| Molecular Docking | Preferred binding orientation of a ligand to a receptor. | Identifying potential biological targets, elucidating binding modes. | fip.orgresearchgate.netnih.govmdpi.commdpi.com |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, stability of ligand-receptor complexes, solvent effects. | Assessing binding stability, calculating binding free energies. | nih.govnih.govacs.orggithub.ioresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Charge delocalization, intramolecular interactions. | Understanding electronic distribution and bonding. | researchgate.netwikipedia.orgrsc.org |

| Molecular Electrostatic Potential (MEP) Mapping | Identification of electrophilic and nucleophilic sites. | Predicting reactive sites for intermolecular interactions. | nih.govwolfram.comavogadro.ccresearchgate.netresearchgate.net |

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and understand weak, noncovalent interactions within and between molecules. These interactions, while individually weak, collectively play a crucial role in determining molecular conformation, crystal packing, and biological activity. The NCI analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). By plotting the RDG against the electron density, regions of noncovalent interactions can be identified and characterized.

The resulting visualization, often called an NCI plot or RDG isosurface, uses a color scale to differentiate the types of interactions. Typically, blue isosurfaces indicate strong attractive interactions like hydrogen bonds, green signifies weaker van der Waals interactions, and red denotes steric repulsion or non-bonding clashes. usm.my

For thiourea derivatives, NCI analysis reveals the intricate network of interactions that stabilize their three-dimensional structures. In a study on 1,3-bis(1-(4-methylphenyl)ethyl)thiourea, NCI plots showed green-red isosurfaces for C-H···H-C and C-H···H-N interactions, indicating a combination of van der Waals forces and steric repulsion. usm.my A green-yellow isosurface for the C-H···S interaction suggested a weaker steric clash due to a greater distance between the interacting atoms. usm.my Commonly, red, bullet-shaped isosurfaces appear within ring systems, signifying significant steric repulsion. usm.my

In the context of 1-Benzyl-3-(4-ethoxyphenyl)thiourea, an NCI analysis would be expected to reveal several key interactions. Hydrogen bonds involving the thiourea N-H groups and the sulfur atom, as well as the oxygen of the ethoxy group, would likely be prominent. Van der Waals interactions would be anticipated between the aromatic rings of the benzyl (B1604629) and ethoxyphenyl groups. The flexible nature of the thiourea backbone and the rotational freedom of the single bonds would likely result in various intramolecular interactions influencing the molecule's preferred conformation. Hirshfeld surface analysis of related compounds has highlighted the significance of H···H, C···H, and O···H contacts in the crystal packing of thiourea derivatives. researchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction is a computational approach to estimate the pharmacokinetic properties of a compound, providing insights into its potential as a drug candidate. These predictions are crucial in the early stages of drug discovery to identify molecules with favorable absorption, distribution, metabolism, and excretion profiles, thereby reducing the likelihood of late-stage failures. Various computational models and software, such as SwissADME, are employed to calculate these properties based on the molecule's structure. nih.gov

For thiourea derivatives, in silico ADME studies have been instrumental in evaluating their drug-likeness and pharmacokinetic parameters. nih.govnih.gov These studies often assess compliance with established rules for drug-likeness, such as Lipinski's rule of five, which predicts poor absorption or permeation if a compound violates certain thresholds for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors.

A hypothetical in silico ADME prediction for 1-Benzyl-3-(4-ethoxyphenyl)thiourea would likely yield the following insights, based on studies of similar thiourea derivatives:

Drug-Likeness and Physicochemical Properties: The molecule's properties would be evaluated against various drug-likeness rules.

| Property | Predicted Value | Lipinski's Rule of Five |

| Molecular Weight | ~300.4 g/mol | < 500 |

| logP | ~3.5-4.0 | ≤ 5 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 (O, N, S) | ≤ 10 |

Based on these predicted values, 1-Benzyl-3-(4-ethoxyphenyl)thiourea would likely adhere to Lipinski's rule of five, suggesting good oral bioavailability.

Pharmacokinetic Predictions: The ADME parameters predict the fate of the compound in the body.

| Parameter | Prediction | Significance |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Likely | Lipophilic nature may allow it to cross the BBB. |

| Distribution | ||

| P-glycoprotein (P-gp) Substrate | Likely No | If not a substrate, it is less likely to be pumped out of cells, which can be beneficial for intracellular targets. core.ac.uk |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of some isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) | Inhibition of CYP enzymes can lead to drug-drug interactions. nih.gov |

| Excretion | ||

| Renal Excretion | Moderate | The compound and its metabolites would likely be cleared by the kidneys. |

Studies on other thiourea derivatives have often shown them to possess favorable ADMET and drug-likeness properties, making them promising therapeutic candidates with a reduced risk of toxicity. mdpi.com For instance, research on indole-thiourea derivatives highlighted their potential as therapeutic agents due to good ADMET profiles. mdpi.com Similarly, in silico ADME studies on thiazolidin-2,4-dione derivatives synthesized from thiourea revealed that the compounds were found to be drug-like. nih.gov These precedents suggest that 1-Benzyl-3-(4-ethoxyphenyl)thiourea would likely exhibit a favorable ADME profile, warranting further investigation.

Emerging Research Directions and Future Perspectives for 1 Benzyl 3 4 Ethoxyphenyl Thiourea

Rational Design of Hybrid Thiourea (B124793) Molecules with Enhanced Bioactivity

A significant trend in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophoric units into a single entity. biointerfaceresearch.com This approach aims to yield compounds with improved affinity, greater selectivity, or dual activity against multiple biological targets, potentially overcoming drug resistance and reducing side effects. biointerfaceresearch.com For thiourea derivatives like 1-Benzyl-3-(4-ethoxyphenyl)thiourea, rational design principles are being applied to create novel hybrid structures with enhanced biological profiles.

The core strategy involves linking the thiourea scaffold to other known biologically active moieties. nih.gov For instance, researchers have successfully synthesized hybrids of thiourea with:

Indole (B1671886) Derivatives: Combining the thiourea moiety with an indole structure has produced compounds with significant antimicrobial and antiviral activities, including potent inhibition of HIV-1. nih.gov

Sulfonamides: Hybrid molecules incorporating both thiourea and sulfonamide groups have demonstrated remarkable antioxidant and enzyme inhibitory activities. researchgate.netdergipark.org.tr

Benzothiazoles: The fusion of thiourea and benzothiazole (B30560) nuclei has led to compounds with a broad spectrum of pharmacological properties, building on the known activities of each component. nih.gov

Quinolines: A pharmacophore hybridization approach using 4-aminoquinolines has been explored to develop new antitumor agents. biointerfaceresearch.com

The design process often leverages the key structural features of the thiourea group—specifically the nitrogen atoms acting as hydrogen-bond donors and the sulfur atom for complementary binding—to enhance interactions with biological targets. biointerfaceresearch.com Future research on 1-Benzyl-3-(4-ethoxyphenyl)thiourea could explore creating hybrids by modifying its benzyl (B1604629) or ethoxyphenyl rings with other pharmacologically active groups to amplify its therapeutic potential. Another avenue involves designing water-soluble thiourea ligands to create recoverable and reusable catalysts for greener chemical synthesis, such as in palladium-catalyzed reactions. organic-chemistry.org

Exploration of Novel Biological Targets for Thiourea-Based Compounds

Historically, thiourea derivatives have been investigated for a range of activities, including antiviral, antibacterial, and anticancer effects. researchgate.netbohrium.com Current research is significantly broadening the scope of potential applications by identifying and validating novel biological targets. This exploration is crucial for discovering new therapeutic uses for compounds like 1-Benzyl-3-(4-ethoxyphenyl)thiourea.

Recent studies have shown that thiourea derivatives can effectively inhibit a wide array of enzymes and receptors that are implicated in various diseases. The thiourea scaffold is a valuable building block for designing new drug candidates that can target multiple pathways involved in pathogenesis. biointerfaceresearch.com This multi-targeted action is a promising strategy for addressing complex diseases and overcoming drug resistance. biointerfaceresearch.com

Some of the emerging biological targets for thiourea-based compounds are detailed in the table below.

| Biological Target | Therapeutic Area | Key Findings | Citations |

| Tyrosinase | Hyperpigmentation Disorders | Thiourea derivatives show potent inhibitory activity, outperforming standard inhibitors like kojic acid. They are being developed as agents to treat pigmentary disorders. | researchgate.netmdpi.commdpi.com |

| Carbonic Anhydrases (CAs) | Cancer, Glaucoma | Derivatives exhibit potent, isoform-selective inhibition against various CAs, including tumor-associated hCA IX and hCA XII. | nih.govnih.gov |

| Cholinesterases (AChE & BChE) | Alzheimer's Disease | Compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's therapy. | researchgate.netdergipark.org.trnih.gov |

| α-Glucosidase & α-Amylase | Diabetes | Certain thiourea derivatives have shown excellent inhibitory activity against these carbohydrate-hydrolyzing enzymes, indicating potential as antidiabetic agents. | researchgate.netdergipark.org.tr |

| Prostate-Specific Membrane Antigen (PSMA) | Prostate Cancer | Glutamate-thiourea derivatives have been designed as high-affinity ligands to target PSMA for imaging and potential therapeutic applications in prostate cancer. | nih.gov |

| Lipoxygenase & Xanthine (B1682287) Oxidase | Inflammation, Gout | Unsymmetrical thioureas have been identified as potent inhibitors of lipoxygenase and xanthine oxidase, suggesting anti-inflammatory potential. | tandfonline.com |

| Receptor Tyrosine Kinases (e.g., VEGFR2) | Cancer | Thiourea derivatives have shown potent inhibition of key kinases like VEGFR2, which are involved in tumor angiogenesis and proliferation. | biointerfaceresearch.com |

| β-Glucuronidase (EcGUS) | Drug-Induced Gastrointestinal Toxicity | Specifically designed thiourea derivatives act as potent and uncompetitive inhibitors of E. coli β-glucuronidase, which is implicated in chemotherapy-related side effects. | nih.gov |

Future work should involve screening 1-Benzyl-3-(4-ethoxyphenyl)thiourea and its analogues against this expanded panel of targets to uncover new and potentially valuable biological activities.

Advanced Computational Approaches in Accelerating Thiourea Drug Discovery

The integration of advanced computational methods has become indispensable in modern drug discovery, offering a cost-effective and efficient way to design and screen novel therapeutic agents. nih.gov For thiourea derivatives, in silico techniques are pivotal in predicting pharmacological profiles, understanding structure-activity relationships (SAR), and accelerating the development of lead compounds. elsevierpure.com

Comprehensive computational strategies are routinely employed to guide the synthesis and evaluation of new thiourea molecules. These approaches include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. It is widely used to understand the interactions between thiourea derivatives and the active sites of enzymes like tyrosinase, carbonic anhydrases, and various kinases. biointerfaceresearch.comnih.govnih.govdoaj.org Docking studies help elucidate why certain derivatives are more potent than others, often by revealing key hydrogen bonds and other interactions. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (3D-QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiourea inhibitors of specific targets like the MK-2 enzyme, 3D-QSAR models have been developed to provide predictive insights for designing compounds with improved potency. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time, assessing the stability of the complex. mdpi.com This method has been used to confirm the stable binding of promising thiourea-based tyrosinase inhibitors within the enzyme's active site. mdpi.com

ADME/T Prediction: Computational tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the drug-likeness and potential toxicity of new thiourea derivatives. nih.govbiorxiv.org This early-stage assessment helps prioritize compounds with favorable pharmacokinetic profiles for further development. nih.gov

The table below summarizes the application of these computational tools in thiourea research.

| Computational Method | Application in Thiourea Research | Key Outcomes | Citations |

| Molecular Docking | Predicting binding modes and affinities with target enzymes (e.g., kinases, CAs, EcGUS). | Identification of key amino acid interactions; guiding SAR studies. | biointerfaceresearch.comnih.govnih.govdoaj.org |

| 3D-QSAR | Developing predictive models for inhibitory activity. | Guiding the synthesis of more potent analogues by highlighting favorable and unfavorable structural modifications. | nih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes. | Confirmation of stable binding interactions and flexibility analysis. | mdpi.comnih.gov |

| ADME Prediction | Evaluating drug-likeness and pharmacokinetic properties in silico. | Early identification of compounds with good bioavailability and low predicted toxicity. | nih.govbiorxiv.org |

Applying these computational approaches to 1-Benzyl-3-(4-ethoxyphenyl)thiourea would be a critical first step in characterizing its potential as a drug candidate, allowing for virtual screening against various targets and guiding the rational design of more potent and selective derivatives.

Interdisciplinary Applications of Thiourea Derivatives in Chemical Biology

Beyond their direct therapeutic potential, thiourea derivatives are increasingly being utilized as versatile tools in the interdisciplinary field of chemical biology. Their unique chemical properties, particularly the ability of the thiourea moiety to form strong and directional hydrogen bonds, make them suitable for a range of applications beyond traditional pharmacology. biointerfaceresearch.comnih.gov

The exploration of these non-therapeutic applications represents a significant future direction for compounds like 1-Benzyl-3-(4-ethoxyphenyl)thiourea.

Chemical Sensors: The thiourea functional group is an excellent hydrogen-bond donor, making it an effective receptor for anion sensing. digitellinc.com Thiourea-based compounds have been designed as fluorescent and colorimetric sensors for the detection of environmentally and biologically important anions and heavy metal ions, such as mercury (Hg²⁺). nih.govdigitellinc.com Theoretical studies using Density Functional Theory (DFT) help in analyzing the hydrogen bonding character that underpins this sensing activity.

Chiral Recognition: Thiourea derivatives have been successfully employed as chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov They can differentiate between the enantiomers of chiral molecules, such as amino acids, by forming transient diastereomeric complexes. This allows for the determination of the absolute configuration of analytes, a crucial task in stereoselective synthesis and pharmaceutical analysis. nih.gov

Organocatalysis: Bifunctional catalysts combining a thiourea moiety with an amine (e.g., from cinchona alkaloids or proline) have emerged as powerful tools in asymmetric synthesis. rsc.org The thiourea group acts as a hydrogen-bond donor to activate one substrate, while the amine acts as a base to activate the other, enabling highly efficient and stereoselective reactions. rsc.org

Chemical Probes: Thiourea can be used as a mechanistic probe to study reaction pathways, such as investigating nucleophilic solvent assistance in solvolysis reactions. acs.org

The diverse applications of thiourea derivatives are summarized in the table below.

| Application Area | Function of Thiourea Derivative | Description | Citations |

| Anion Sensing | Receptor/Sensor | Acts as a hydrogen-bond donor to bind specific anions, leading to a detectable colorimetric or fluorescent change. | nih.govdigitellinc.com |

| Chiral Recognition | Chiral Solvating Agent (CSA) | Differentiates between enantiomers in NMR spectroscopy for configurational assignment. | nih.gov |

| Asymmetric Catalysis | Bifunctional Organocatalyst | Provides hydrogen-bonding activation in combination with a basic moiety to catalyze stereoselective reactions. | rsc.org |

| Mechanistic Chemistry | Chemical Probe | Used to investigate and understand the mechanisms of chemical reactions. | acs.org |

Future research could explore the potential of 1-Benzyl-3-(4-ethoxyphenyl)thiourea as a chemical sensor, a chiral resolving agent, or as a scaffold for the development of new organocatalysts, thereby expanding its utility far beyond medicinal chemistry.

Q & A

Basic: What are the standard synthetic routes for preparing 1-Benzyl-3-(4-ethoxyphenyl)thiourea?

Methodological Answer:

The compound is typically synthesized via a condensation reaction between benzylamine and 4-ethoxyphenyl isothiocyanate in anhydrous dichloromethane (CH₂Cl₂) or ethanol under reflux. For example:

Dissolve benzylamine in dry CH₂Cl₂.

Add 4-ethoxyphenyl isothiocyanate dropwise at 0°C.

Stir at room temperature for 12–24 hours until reaction completion (monitored by TLC).

Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

This method aligns with protocols for analogous thiourea derivatives, where reaction conditions (solvent, temperature, and purification) are optimized to achieve yields >70% .

Advanced: How can computational methods resolve contradictory spectroscopic data for thiourea derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) can reconcile discrepancies in IR, Raman, or UV-Vis spectra. For example:

- IR/Raman: Compare experimental vibrational bands (e.g., C=S stretch at ~1250–1350 cm⁻¹) with calculated frequencies to assign overlapping modes .

- UV-Vis: Use TD-DFT to model electronic transitions and identify contributions from π→π* or n→π* excitations.

- NBO Analysis: Quantify hyperconjugative interactions (e.g., LP(S)→σ*(C-N)) to explain unexpected stabilization .

This approach was validated for 1-benzyl-3-(2-furoyl)thiourea, where computational and experimental spectra showed <5% deviation .

Basic: What spectroscopic techniques are essential for characterizing 1-Benzyl-3-(4-ethoxyphenyl)thiourea?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., benzyl CH₂ at δ 4.6–4.8 ppm, thiourea NH at δ 9.5–10.5 ppm) .

- FTIR: Identify C=S (1240–1300 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .

- HRMS: Verify molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₆H₁₈N₂O₂S: 310.1085) .

- X-ray Crystallography: Resolve molecular geometry (e.g., planarity of thiourea moiety, dihedral angles) .

Advanced: How can researchers address inconsistencies in biological activity data for thiourea derivatives?

Methodological Answer:

In vitro assays with controlled variables are critical:

Dose-Response Curves: Test compound concentrations (1–100 µM) to identify IC₅₀ values (e.g., anticancer activity in MCF-7 cells) .

SAR Studies: Modify substituents (e.g., ethoxy vs. methoxy groups) to correlate structure with activity .

Metabolic Stability: Use liver microsomes to assess degradation rates and exclude false negatives .

For example, replacing the 4-ethoxy group with a bulkier substituent increased antifungal activity by 40% in one study .

Basic: What are the key applications of 1-Benzyl-3-(4-ethoxyphenyl)thiourea in coordination chemistry?

Methodological Answer:

The compound acts as a bidentate ligand, coordinating metals via the thiourea S and N atoms. Example protocols:

Complex Synthesis: React with Cu(I) or Hg(II) salts (e.g., CuBr, HgCl₂) in methanol at 60°C for 6 hours.

Characterization: Use UV-Vis (d→d transitions) and cyclic voltammetry to confirm metal-ligand charge transfer .

Such complexes have shown catalytic activity in Ullmann-type coupling reactions .

Advanced: What strategies optimize the crystallographic refinement of thiourea derivatives?

Methodological Answer:

For X-ray refinement:

SHELXL Parameters: Use anisotropic displacement parameters (ADPs) for non-H atoms and restraints for disordered groups .

Twinned Data: Apply HKLF 5 in SHELXL to handle pseudo-merohedral twinning .

Hydrogen Bonding: Fix N-H···O/S distances (1.8–2.2 Å) during refinement to stabilize molecular packing .

In a study of 1-benzoyl-3-(4-n-butylphenyl)thiourea, R-factor convergence improved from 0.12 to 0.07 using these steps .

Basic: How does the electronic structure of 1-Benzyl-3-(4-ethoxyphenyl)thiourea influence its reactivity?

Methodological Answer:

The electron-donating 4-ethoxy group increases nucleophilicity at the thiourea sulfur:

- HOMO Analysis: S and N atoms dominate the HOMO, favoring electrophilic attacks (e.g., alkylation) .

- AIM Topology: Electron density (ρ ≈ 0.25 e·Å⁻³) at bond critical points predicts regioselectivity in oxidation (e.g., sulfoxide formation) .

Advanced: What experimental and computational approaches validate thiourea derivative stability under physiological conditions?

Methodological Answer:

pH Stability: Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via HPLC .

DFT-MD Simulations: Model hydrolysis pathways (e.g., acid-catalyzed C=S cleavage) and calculate activation energies .

LC-MS/MS: Detect metabolites (e.g., sulfonic acid derivatives) in simulated gastric fluid .

For 1-benzyl-3-(2-furoyl)thiourea, simulations predicted <10% degradation after 12 hours at pH 7.4, consistent with experimental data .

Basic: How do substitution patterns affect the biological activity of thiourea derivatives?

Methodological Answer:

Substituent effects are evaluated via:

- Antibacterial Assays: Compare MIC values against S. aureus for derivatives with varying aryl groups .

- LogP Measurements: Hydrophobic substituents (e.g., 4-ethoxy vs. 4-nitro) enhance membrane permeability .

For example, 4-ethoxy substitution improved in vitro antitubercular activity by 30% compared to the nitro analogue .

Advanced: How can researchers resolve conflicting data in metal-thiourea complex stoichiometry?

Methodological Answer:

Combine multiple techniques:

Job’s Plot Analysis: Determine ligand:metal ratio via UV-Vis titration .

ESI-MS: Identify [M + L + Cl]⁻ or [M + 2L]⁺ adducts .

SC-XRD: Refine occupancy factors to confirm 1:1 vs. 2:1 complexes .

In one study, conflicting NMR and UV-Vis data for a Cu(I) complex were resolved via SC-XRD, revealing a 1:2 stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.